ethyl 1-{6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-yl}piperidine-4-carboxylate
CAS No.: 1040653-12-0
Cat. No.: VC11933354
Molecular Formula: C19H22ClN3O4S
Molecular Weight: 423.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040653-12-0 |
|---|---|
| Molecular Formula | C19H22ClN3O4S |
| Molecular Weight | 423.9 g/mol |
| IUPAC Name | ethyl 1-[6-[(4-chlorophenyl)methylsulfonyl]pyridazin-3-yl]piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C19H22ClN3O4S/c1-2-27-19(24)15-9-11-23(12-10-15)17-7-8-18(22-21-17)28(25,26)13-14-3-5-16(20)6-4-14/h3-8,15H,2,9-13H2,1H3 |
| Standard InChI Key | DWDOADUZMQBXNT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
| Canonical SMILES | CCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Introduction
Ethyl 1-{6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-yl}piperidine-4-carboxylate is a complex organic compound featuring a unique combination of functional groups, making it of significant interest in medicinal chemistry. This compound is characterized by the presence of a piperidine ring, a pyridazine moiety, and a chlorophenyl substituent, which contribute to its potential biological activities.
Solubility and Stability
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Solubility: Compatible with organic solvents such as methanol and toluene.
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Stability: Exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of functional groups like esters and amines.
Synthesis
The synthesis of ethyl 1-{6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-yl}piperidine-4-carboxylate involves a multi-step process. One notable method includes the reaction of 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine with ethyl 2-(bis(methylthio)methylene)-3-oxobutanoate in toluene, catalyzed by trifluoroacetic acid under reflux conditions. The reaction typically yields the desired compound in approximately 75% yield after purification through column chromatography. The reaction is performed under an inert atmosphere (nitrogen) to prevent moisture interference.
Potential Biological Activities
Ethyl 1-{6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-yl}piperidine-4-carboxylate is classified as a sulfonamide derivative, known for their diverse pharmacological properties. Studies suggest that compounds with similar structures exhibit antibacterial activity by inhibiting bacterial growth through interference with metabolic pathways. The presence of the chlorophenyl group may enhance this activity by improving lipophilicity, facilitating membrane penetration.
Chemical Reactions and Reactivity
The compound participates in various chemical reactions typical for sulfonamide derivatives, including nucleophilic substitutions and electrophilic aromatic substitutions. The electron-withdrawing nature of the chlorophenyl group enhances electrophilicity at certain positions on the aromatic system, which is valuable for further derivatization in medicinal chemistry applications.
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